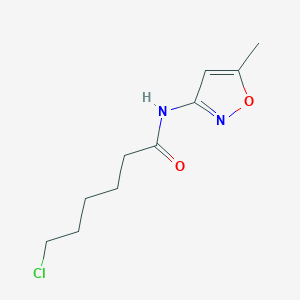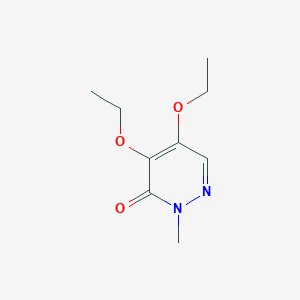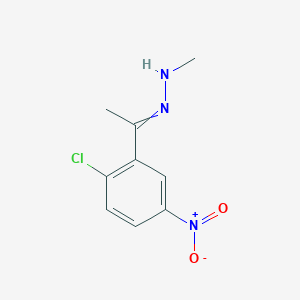
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, a class of compounds known for their wide range of pharmacological activities . It is part of the 1,2,4-triazole Schiff base cyclic class .
Synthesis Analysis
A series of new 7-bromo-5-(2-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine derivatives were synthesized . The synthesis of these compounds involved the reaction of hydrazine derivatives on acetylenic ketones, resulting in a mixture of two regioisomers .Molecular Structure Analysis
The structure of this compound was investigated using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis . This approach was instrumental in visualizing and quantifying intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The compound’s chemical reactivity properties were predicted using Conceptual DFT (CDFT), which provided global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability were also evaluated .Physical And Chemical Properties Analysis
The compound has a melting point of 234 – 235°C . Its Proton Nuclear Magnetic Resonance (PMR) spectrum in CDCl3 shows an amide group at 11.01 (s, 1H); aromatic protons at 7.01 – 7.88 (m, 7H); imine proton at 6.82 – 6.79 (d, 1H, 3(NH)); and 5.16 – 5.13 (d, 1H, C(3)H) .Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
Studies on the polymorphism of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, particularly phenazepam, reveal insights into the crystalline forms of this compound. The β-polymorph of phenazepam, obtained through cryomodification, showcases differences in dihedral angles between aromatic rings in α- and β-polymorphs, influencing the crystal structure and intermolecular hydrogen bonding patterns (Sergeev, Sergeev, Morosov, & Chernyshev, 2010).
Structural Modifications and Crystallography
Research into the structural modifications and crystallography of derivatives of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one reveals the impact of different alkyl substituents on molecular conformation and crystal assembly. Treatment with methyl or hexyl tosylate produces compounds with distinct molecular forms and intermolecular interactions, demonstrating the nuanced effects of structural changes on the physical properties of these derivatives (Kravtsov et al., 2012).
GABAA Receptor Modulation
Investigation into the modulation of GABA_A receptor-mediated currents by phenazepam and its metabolites on rat Purkinje neurons highlights the potential for therapeutic applications. Phenazepam and its hydroxylated metabolite enhance peak amplitudes of GABA-activated currents, suggesting roles as positive modulators of GABAA receptors. This effect is crucial for understanding the GABAergic effects of therapeutic doses of phenazepam (Kopanitsa, Zhuk, Zinkovsky, & Krishtal, 2001).
Microbiological Synthesis
The microbiological synthesis of 7-bromo-5-(o-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one using immobilized actinomycetes cells in poly(vinyl alcohol) presents a novel approach for producing this compound. This method, demonstrating a 15% yield, opens avenues for biosynthetic production processes, potentially offering a sustainable alternative to chemical synthesis (Davidenko & Zabolotskaya, 1981).
Alkylation Studies
Research on the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates contributes to our understanding of chemical reactions involving this compound. The study elucidates the formation of various derivatives through alkylation, providing insights into the reactivity and potential chemical transformations of this benzodiazepine derivative (Pavlovsky et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one are benzodiazepine, cholecystokinin (CCK), and bradykinin receptors . These receptors play a crucial role in various physiological processes, including anxiety regulation, convulsion control, and appetite modulation .
Mode of Action
The compound binds to the α2/α3-subunits of one GABAA receptor subtype . This binding is hypothesized to mediate the orexigenic (appetite-stimulating) effect of the compound . The compound’s interaction with benzodiazepine receptors in the brainstem parabrachial caudate nucleus, which transmits information regarding flavor to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .
Biochemical Pathways
The compound affects the biochemical pathways related to appetite regulation. It exhibits both orexigenic and anorexigenic effects at low doses . Synergism between cholecystokinin CCKA receptors, GABAA receptors, and leptin in the regulation of food intake has been reported .
Pharmacokinetics
The compound’s substantial effect on appetite in rats at low doses suggests it has good bioavailability .
Result of Action
The compound has a substantial effect on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses . One of the synthesized compounds had anorexigenic activity comparable with that of the hormone leptin, which reduces the appetite and food intake .
Zukünftige Richtungen
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, there is significant potential for further exploration and development of new therapeutic possibilities . The compound’s influence on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses, suggests potential applications in the treatment of disorders related to appetite and food intake .
Eigenschaften
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRKMVASWSSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495916 | |
| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
CAS RN |
65247-13-4 | |
| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)
![8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659383.png)

![1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1659385.png)
![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)
![1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659387.png)

![N-[(Z)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B1659392.png)
![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)
